molecular formula C19H22N4O2 B2746120 N-cyclohexyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 946359-16-6

N-cyclohexyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2746120
CAS No.: 946359-16-6
M. Wt: 338.411
InChI Key: SQOQBGGLRBZVCA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C19H22N4O2. It contains a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, which is a type of heterocyclic compound.

Scientific Research Applications

Synthetic Applications

Retro Diels-Alder Method for Pyrrolopyrimidines : The retro Diels-Alder method has been applied to synthesize pyrrolo[1,2-a]pyrimidinediones, highlighting a strategy that could potentially be adapted for synthesizing similar structures to N-cyclohexyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide. This method involves cyclization and thermolysis, demonstrating a pathway for constructing complex heterocyclic systems (Stájer et al., 2006).

Multicomponent Reactions for Pyrrolopyrimidines : The unexpected products in reactions involving aminopyrimidines, dimedone, and arylglyoxal leading to pyrrolo[2,3-d]pyrimidines showcase the complexity and versatility of multicomponent reactions. This method provides a route to a series of compounds, indicating the potential for diverse synthetic applications (Quiroga et al., 2010).

Chemical Reactions and Properties

X-ray Studies of Pyrrolopyrimidines : Studies involving X-ray crystal structure analysis of pyrrolopyrimidine derivatives reveal insights into the molecular configurations and chemical properties of these compounds. Such analyses are crucial for understanding the structural basis of reactivity and potential applications of these molecules in chemical synthesis (Cetina et al., 2004).

Synthesis and Antimicrobial Activity : While focusing on applications beyond drug use, the synthesis of heterocycles incorporating pyrrolopyrimidine structures for antimicrobial activity showcases the functional versatility of these compounds. This suggests potential research avenues in exploring the biological activities of similar structures (Bondock et al., 2008).

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis, reactivity, and potential applications. Given the biological and pharmaceutical properties of related heterocyclic compounds , it could be of interest in these fields.

Properties

IUPAC Name

N-cyclohexyl-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-12-8-9-16-21-17-14(19(25)23(16)11-12)10-15(22(17)2)18(24)20-13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOQBGGLRBZVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC4CCCCC4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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